Cas no 898391-75-8 (6-Bromoquinoline-4-carbaldehyde)

6-Bromoquinoline-4-carbaldehyde structure
898391-75-8 structure
Product Name:6-Bromoquinoline-4-carbaldehyde
Numero CAS:898391-75-8
MF:C10H6BrNO
MW:236.064741611481
MDL:MFCD06824354
CID:844512
PubChem ID:23362089
Update Time:2024-10-26

6-Bromoquinoline-4-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 6-Bromoquinoline-4-carbaldehyde
    • 4-Quinolinecarboxaldehyde, 6-bromo-
    • 6-bromo-4-Quinolinecarboxaldehyde
    • FCH1382629
    • AK128017
    • AX8249808
    • 6-Bromo-4-quinolinecarboxaldehyde (ACI)
    • AS-62162
    • CS-0113047
    • C77033
    • AKOS015900817
    • DB-078524
    • DTXSID80633370
    • SCHEMBL9034955
    • 898391-75-8
    • SB71474
    • MDL: MFCD06824354
    • Inchi: 1S/C10H6BrNO/c11-8-1-2-10-9(5-8)7(6-13)3-4-12-10/h1-6H
    • Chiave InChI: HXUKIEBEEIAVFD-UHFFFAOYSA-N
    • Sorrisi: O=CC1C2C(=CC=C(C=2)Br)N=CC=1

Proprietà calcolate

  • Massa esatta: 234.96328g/mol
  • Massa monoisotopica: 234.96328g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 1
  • Complessità: 197
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 30
  • XLogP3: 2.3

6-Bromoquinoline-4-carbaldehyde Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BT772-250mg
6-Bromoquinoline-4-carbaldehyde
898391-75-8 95+%
250mg
972CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BT772-100mg
6-Bromoquinoline-4-carbaldehyde
898391-75-8 95+%
100mg
471CNY 2021-05-07
Alichem
A189004797-5g
6-Bromoquinoline-4-carbaldehyde
898391-75-8 95%
5g
$1447.20 2023-08-31
Alichem
A189004797-10g
6-Bromoquinoline-4-carbaldehyde
898391-75-8 95%
10g
$2190.90 2023-08-31
Alichem
A189004797-25g
6-Bromoquinoline-4-carbaldehyde
898391-75-8 95%
25g
$3383.50 2023-08-31
Chemenu
CM146308-250mg
6-bromoquinoline-4-carbaldehyde
898391-75-8 95%
250mg
$116 2024-07-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BT772-200mg
6-Bromoquinoline-4-carbaldehyde
898391-75-8 95+%
200mg
645.0CNY 2021-07-14
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BT772-50mg
6-Bromoquinoline-4-carbaldehyde
898391-75-8 95+%
50mg
258.0CNY 2021-07-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B11215-250mg
6-Bromoquinoline-4-carbaldehyde
898391-75-8 95%
250mg
¥799.0 2024-07-16
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B11215-100mg
6-Bromoquinoline-4-carbaldehyde
898391-75-8 95%
100mg
¥344.0 2024-07-16

6-Bromoquinoline-4-carbaldehyde Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ,  Water ;  2 h, 100 °C
Riferimento
Structural optimization towards promising β-methyl-4-acrylamido quinoline derivatives as PI3K/mTOR dual inhibitors for anti-cancer therapy: The in vitro and in vivo biological evaluation
He, Ruoyu; Xu, Bingyong; Ping, Li; Lv, Xiaoqing, European Journal of Medicinal Chemistry, 2021, 214,

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Iodine ,  Oxygen Solvents: Dimethyl sulfoxide ;  4 - 6 h, 110 °C
1.2 Solvents: Water
Riferimento
Metal-free oxidative C(sp3)-H functionalization: a facile route to quinoline formaldehydes from methyl-azaheteroarenes
Weng, Wei-Zhao; Guo, Jiang-Shan; Liu, Kai-Xuan; Shao, Tian-Qi; Song, Li-Qun; et al, Canadian Journal of Chemistry, 2020, 98(4), 179-183

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Dichloroacetic acid ,  Iodobenzene diacetate ,  Water Solvents: Dimethyl sulfoxide ;  48 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
Metal-Free Chemoselective Oxidation of 4-Methylquinolines into Quinoline-4-Carbaldehydes
Xu, Jincheng; Li, Yang; Ding, Tianling; Guo, Hao, Chemistry - An Asian Journal, 2021, 16(20), 3114-3117

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Selenium dioxide Solvents: 1,4-Dioxane ,  Water ;  2 h, 100 °C
Riferimento
Novel 4-acrylamido-quinoline derivatives as potent PI3K/mTOR dual inhibitors: the design, synthesis, and in vitro and in vivo biological evaluation
Ma, Xiaodong; Shen, Li; Zhang, Jiankang; Liu, Guoqiang; Zhan, Shuyu; et al, Frontiers in Chemistry (Lausanne, 2019, 7,

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Oxygen ,  Cesium fluoride Solvents: Ethyl acetate ;  15 h, 25 °C
Riferimento
Transition-Metal-Free Oxidation of Benzylic C-H Bonds of Six-Membered N-Heteroaromatic Compounds
Gao, Xianying; Han, Shuaijun; Zheng, Maolin; Liang, Apeng; Li, Jingya; et al, Journal of Organic Chemistry, 2019, 84(7), 4040-4049

6-Bromoquinoline-4-carbaldehyde Raw materials

6-Bromoquinoline-4-carbaldehyde Preparation Products

6-Bromoquinoline-4-carbaldehyde Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:898391-75-8)6-Bromoquinoline-4-carbaldehyde
Numero d'ordine:A1187622
Stato delle scorte:in Stock
Quantità:1g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 02:04
Prezzo ($):323.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:898391-75-8)6-Bromoquinoline-4-carbaldehyde
A1187622
Purezza:99%
Quantità:1g
Prezzo ($):323.0
Email